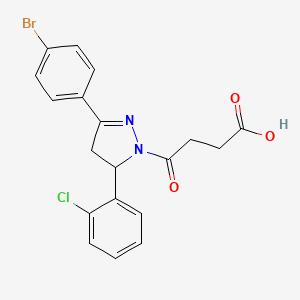

4-(3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Description

The compound 4-(3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (hereafter referred to as the "target compound") is a pyrazoline derivative with the molecular formula C₁₉H₁₆BrClN₂O₃ and a monoisotopic mass of 434.0033 Da . Its structure features a dihydropyrazole core substituted with a 4-bromophenyl group at position 3 and a 2-chlorophenyl group at position 5, linked to a 4-oxobutanoic acid moiety. This compound has been synthesized via methods involving Claisen condensation and reactions with hydrazine derivatives, as seen in structurally related analogs .

Properties

IUPAC Name |

4-[5-(4-bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrClN2O3/c20-13-7-5-12(6-8-13)16-11-17(14-3-1-2-4-15(14)21)23(22-16)18(24)9-10-19(25)26/h1-8,17H,9-11H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRQECKVZGPYJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, compounds similar to this one have shown promising results against glioma cell lines by inhibiting specific kinases involved in tumor growth.

Case Study:

In a study evaluating a series of pyrazole derivatives against glioma cells, one compound exhibited significant inhibition of glioma growth and was identified as a potent inhibitor of the AKT2 kinase pathway, which is crucial in glioma malignancy. This suggests that derivatives like 4-(3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid could be explored further for their anticancer properties .

| Compound | Target Kinase | EC50 (μM) | Cell Line | Remarks |

|---|---|---|---|---|

| 4j | AKT2 | 0.5 | Glioblastoma | Low toxicity to non-cancerous cells |

Kinase Inhibition

The compound has been studied for its ability to inhibit various kinases, which play critical roles in cancer signaling pathways. The inhibition of these kinases can lead to reduced tumor growth and improved patient outcomes.

Research Findings:

In vitro assays have demonstrated that certain pyrazole derivatives can inhibit the activity of multiple kinases with low micromolar potency. This indicates a potential for developing targeted therapies using this compound as a lead structure .

Antimicrobial Activity

While primarily focused on anticancer applications, some pyrazole derivatives have also shown antimicrobial properties. This could open avenues for further research into their use as antibacterial or antifungal agents.

Anti-inflammatory Effects

Emerging evidence suggests that compounds with similar structures may exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound belongs to a broader class of pyrazoline derivatives with modifications in aryl substituents, oxidation states, and appended functional groups. Key structural analogs include:

Key Observations :

- Substituent Position : The target compound's 2-chlorophenyl group at position 5 contrasts with analogs featuring 4-chlorophenyl (Compound 22) or phenyl (Compound 24) groups. This positional variation may influence steric interactions and binding affinity in therapeutic applications .

Enzyme Inhibition

- Compound A03 : Exhibited acetylcholinesterase (AChE) inhibition with a Kᵢ of 37.7 ± 14.4 nM, attributed to its benzenesulfonamide group and dimethoxyphenyl substituent .

- DQP-1105: Acted as a non-competitive NMDA receptor antagonist (IC₅₀ values ≤ 50-fold lower for GluN2C/D subtypes), highlighting the role of the 4-oxobutanoic acid moiety in receptor interaction .

Antimicrobial Activity

Structural Characterization

Biological Activity

4-(3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, also referred to as DQP-1105, is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurology and pharmacology. The compound belongs to a class of pyrazole derivatives known for their diverse pharmacological properties.

Chemical Structure

The molecular formula for DQP-1105 is , with a molecular weight of 449.73 g/mol. The structure features a pyrazole ring, which is crucial for its biological activity, along with bromophenyl and chlorophenyl substituents that may influence its interaction with biological targets.

DQP-1105 has been identified as a selective antagonist for NMDA receptors containing GluN2C and GluN2D subunits. Research indicates that it exhibits approximately 50-fold selectivity over GluN2A and GluN2B subunits, making it a valuable tool for studying the roles of specific NMDA receptor subtypes in various neurological conditions such as Parkinson's disease and schizophrenia .

Table 1: Selectivity Profile of DQP-1105

| Receptor Type | Selectivity |

|---|---|

| GluN2A | Low |

| GluN2B | Low |

| GluN2C | High |

| GluN2D | High |

Anticonvulsant Properties

In preclinical studies, compounds similar to DQP-1105 have demonstrated anticonvulsant properties. For instance, derivatives like TP4 have shown significant elevation in seizure thresholds when administered in mice models. This suggests that DQP-1105 may also possess similar protective effects against seizures, enhancing the efficacy of traditional antiepileptic drugs like carbamazepine and valproate .

Case Studies

- Study on NMDA Receptor Antagonism : A study focused on the pharmacological profile of DQP-1105 showed that it effectively inhibited NMDA receptor-mediated currents in HEK293 cells expressing GluN2C and GluN2D subunits. This was achieved through dose-dependent responses, confirming its potential as a therapeutic agent in conditions where NMDA receptor overactivity is implicated .

- Anticonvulsant Efficacy : In a comparative analysis with classical antiepileptic drugs, TP4 (a related pyrazole derivative) was found to significantly enhance the anticonvulsant action of carbamazepine at specific dosages. This suggests that DQP-1105 could similarly enhance existing therapies through synergistic effects .

Preparation Methods

Chalcone Synthesis via Claisen-Schmidt Condensation

The foundational step involves synthesizing a chalcone precursor through Claisen-Schmidt condensation. A 4-bromoacetophenone derivative reacts with 2-chlorobenzaldehyde in ethanol under basic conditions (e.g., NaOH or KOH), yielding (E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. This reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl group.

Key Parameters

Pyrazoline Ring Formation

The chalcone intermediate undergoes cyclocondensation with hydrazine hydrate (80–100% concentration) in ethanol or acetic acid. The reaction forms the pyrazoline core via a Michael addition mechanism, followed by intramolecular cyclization. Substituents on the chalcone dictate regioselectivity, with the 4-bromophenyl and 2-chlorophenyl groups occupying the 3- and 5-positions of the pyrazoline ring, respectively.

Optimization Notes

- Acid Catalysis: Acetic acid improves cyclization efficiency by protonating the carbonyl oxygen, enhancing electrophilicity.

- Microwave Assistance: Microwave irradiation (100–120°C, 20–30 minutes) reduces reaction time from hours to minutes while maintaining yields >80%.

Functionalization with Butanoic Acid Moieties

Acylation Using Succinic Anhydride

The pyrazoline intermediate is acylated with succinic anhydride in dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic attack of the pyrazoline nitrogen on the anhydride, forming 4-oxobutanoic acid.

Procedure

Alternative Route: Alkylation with Ethyl 4-Bromobutyrate

A two-step alkylation-oxidation approach provides higher regiocontrol:

- Alkylation: React pyrazoline with ethyl 4-bromobutyrate in acetonitrile (K2CO3, 60°C).

- Saponification: Hydrolyze the ester using NaOH in ethanol/water (reflux, 4 hours).

Advantages

Halogenation and Reductive Elimination Strategies

Bromination and Chlorination

For substrates lacking halogen substituents, electrophilic halogenation is employed:

- Bromination: Use N-bromosuccinimide (NBS) in CCl4 (radical initiator: AIBN).

- Chlorination: SOCl2 or PCl5 in dichloromethane.

Example

3-(4-Methylphenyl)-4,5-dihydropyrazole is brominated at the para position using NBS (1.1 equiv.), yielding 3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydropyrazole.

Reductive Elimination for Byproduct Mitigation

Impurities such as over-halogenated byproducts are reduced using Zn/HOAc or NaBH4. For instance, Zn dust in acetic acid selectively reduces excess bromine atoms without affecting the pyrazoline core.

Computational and Mechanistic Insights

DFT Studies on Reaction Pathways

Density functional theory (DFT) calculations (B3LYP/6-31+G(d)) reveal that cyclocondensation proceeds via a stepwise mechanism:

- Hydrazine attacks the α,β-unsaturated ketone to form a dihydropyrazole intermediate.

- Aromatization occurs through proton transfer, stabilized by conjugation with the bromophenyl group.

Key Findings

Natural Bond Orbital (NBO) Analysis

NBO analysis identifies critical hyperconjugative interactions:

- LP(O) → σ*(N-N): Stabilizes the pyrazoline ring (E(2) = 15–20 kcal/mol).

- π(C=O) → π*(C-Br): Enhances resonance in the bromophenyl substituent.

Industrial-Scale Optimization

Solvent and Catalyst Recycling

Patents highlight the use of ionic liquids (e.g., [bmim]Br) as green solvents, enabling catalyst recovery and reducing waste. For example, cyclocondensation in [bmim]Br achieves 90% yield with three reuse cycles.

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction times by 50% compared to batch processes. Key parameters:

Characterization and Quality Control

Spectroscopic Data

HPLC Purity Assessment

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase: Acetonitrile/0.1% H3PO4 (70:30).

- Retention Time: 8.2 minutes; purity >98%.

Q & A

Q. Table 1. Comparative Yields via Solvent Systems

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethanol | Reflux | 76 | 95 |

| DMF | 80 | 62 | 91 |

| Acetonitrile | 60 | 55 | 89 |

| Data adapted from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.